![molecular formula C18H18N4O2S B2462831 (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327231-75-3](/img/structure/B2462831.png)
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Dimethylamino)phenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
Studies have demonstrated the utility of related compounds in organic synthesis, including reactions with aromatic carboxylic acid hydrazides to yield oxadiazoles and amidrazones, showcasing the versatility of dimethylamino and thiophen-2-yl moieties in synthesizing heterocyclic compounds (Chaloupka & Heimgartner, 1978). The photochemical behavior of 1,2,4-oxadiazole derivatives underlines the potential for photoinitiated transformations, crucial for developing photoresponsive materials (Buscemi, Cicero, Vivona, & Caronna, 1988).
Pharmacological Potential
The compound's structure, featuring a thiophen-2-yl and oxadiazol-5-yl moiety, is indicative of its potential for pharmacological applications. Analogues of this structure have been synthesized and evaluated for antimicrobial, antitubercular, and antioxidant activities, suggesting the potential utility of this compound in designing new therapeutic agents. For instance, synthesis efforts have led to azetidinone analogues with noted in vitro antimicrobial and antitubercular activities, hinting at the compound's possible use in drug development (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Chemical Behavior and Transformations
The compound's related structures have been explored in various chemical transformations, including novel tandem transformations of amino and carbonyl/nitrile groups in thiophenes, highlighting the chemical flexibility and reactivity of such compounds. This has implications for synthesizing complex heterocyclic structures, which are of significant interest in pharmaceutical chemistry and material science (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-21(2)14-6-3-5-12(9-14)18(23)22-10-13(11-22)17-19-16(20-24-17)15-7-4-8-25-15/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXNWHBFCHARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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